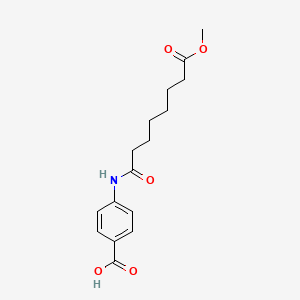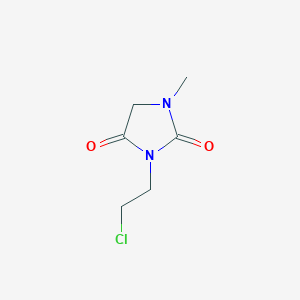![molecular formula C25H28N2O3 B2515782 5-[(2,5-Dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one CAS No. 898456-87-6](/img/structure/B2515782.png)
5-[(2,5-Dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-[(2,5-Dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one" is a complex organic molecule that appears to be a derivative of 2H-pyran-2-one. The structure suggests the presence of a pyranone core with various substituents, including a dimethylphenylmethoxy group and a phenylpiperazinylmethyl moiety. This compound is likely to have interesting chemical properties and potential applications in medicinal chemistry due to the presence of the piperazine ring, which is a common feature in many pharmaceutical agents.
Synthesis Analysis
The synthesis of related pyranone compounds has been described in the literature. For instance, the addition-rearrangement reactions of 3,4-dihydro-2-methoxy-5-methyl-2H-pyran with arylsulfonyl isocyanates lead to the formation of functionalized 2-piperidones, which could be a potential step in the synthesis of the target compound . Another relevant synthesis involves the treatment of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone with activated methylene compounds to yield 2H-pyran-2-ones . These methods could potentially be adapted to synthesize the core structure of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes a 2H-pyran-2-one core, which is a six-membered oxygen-containing heterocycle. The presence of a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms opposite each other, suggests that the compound could exhibit multiple conformations due to the flexibility of the piperazine ring. The dimethylphenylmethoxy and phenylpiperazinylmethyl groups are likely to influence the overall molecular geometry and electronic distribution.
Chemical Reactions Analysis
The pyranone core is known to undergo various chemical reactions, including nucleophilic addition and electrophilic substitution. The presence of the methoxy and piperazinylmethyl substituents could further influence the reactivity of the compound. For example, the methoxy group could act as an electron-donating group, potentially activating the pyranone ring towards electrophilic attack . The piperazine moiety could engage in reactions typical of secondary amines, such as alkylation or acylation.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings and a heterocyclic piperazine ring could contribute to the compound's lipophilicity, which is an important factor in drug design. The compound's solubility in organic solvents versus water would be determined by the balance between its polar and nonpolar regions. The melting point, boiling point, and stability of the compound would be influenced by the rigidity of the pyranone ring and the steric bulk of the substituents.
科学的研究の応用
Chemical Synthesis and Reactivity
Compounds with structural features similar to "5-[(2,5-Dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one" often serve as key intermediates in organic synthesis. For example, pyranone derivatives are utilized in the synthesis of complex molecules due to their reactivity and ability to undergo various chemical transformations, such as annular tautomerism and ring-opening reactions. The presence of a phenylpiperazine moiety suggests potential activity in forming hydrogen bonds and other non-covalent interactions, which could be exploited in designing molecules with specific properties or biological activities (Cornago et al., 2009).
Corrosion Inhibition
Pyranopyrazole derivatives have been investigated for their corrosion inhibition performance, showing promising results in protecting metals against corrosion in acidic environments. This suggests that similar compounds, including the one , could be explored for their potential as corrosion inhibitors in industrial applications. The mechanism often involves the formation of a protective layer on the metal surface, reducing its interaction with corrosive agents (Yadav et al., 2016).
Materials Science and Electroluminescence
Compounds containing pyranone and phenylpiperazine units may also find applications in materials science, particularly in the development of electrochromic materials and organic light-emitting diodes (OLEDs). The structural flexibility and electronic properties of these molecules make them suitable for tuning the optical and electronic characteristics of materials for specific applications. Research on related compounds has demonstrated their potential in creating efficient blue-emission materials for use in display technologies (Zhao et al., 2014).
特性
IUPAC Name |
5-[(2,5-dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-19-8-9-20(2)21(14-19)17-30-25-18-29-23(15-24(25)28)16-26-10-12-27(13-11-26)22-6-4-3-5-7-22/h3-9,14-15,18H,10-13,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMARROPJZGKDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acrylamide](/img/structure/B2515701.png)
![3-[(Dimethylamino)carbonothioyl]aminobenzoic acid](/img/structure/B2515703.png)

![3-[(3-chlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2515707.png)
![6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2515708.png)
![2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B2515709.png)
![7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile](/img/structure/B2515710.png)
![N-[2-(But-2-ynoylamino)cyclohexyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2515712.png)





![5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2515721.png)